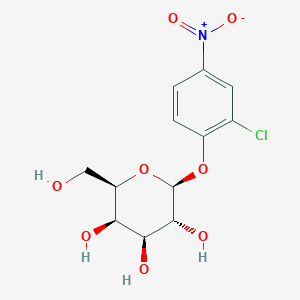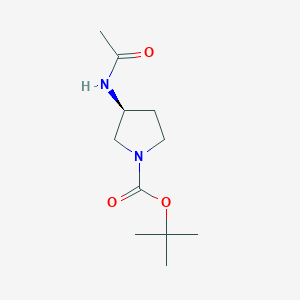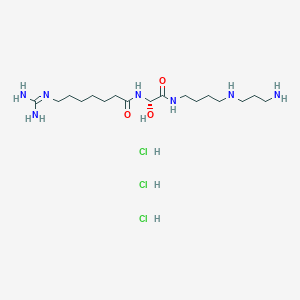
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-4-nitrophenyl-β-D-galactopyranoside involves several steps, starting with the activation of the galactopyranoside moiety, followed by the introduction of the chloro and nitro groups. Hwang and Scott (1993) detailed the synthesis and characterization of this compound, emphasizing its efficiency as a substrate for β-galactosidase with significant sensitivity enhancement compared to other substrates (Hwang & Scott, 1993).
Molecular Structure Analysis
The molecular structure of 2-chloro-4-nitrophenyl-β-D-galactopyranoside has been studied through various spectroscopic methods. Crystal structure analysis and solid-state NMR have provided insights into its conformation and the interactions between the galactopyranoside molecules, as discussed by Temeriusz et al. (2005), who highlighted the confirmation of the structure through X-ray diffraction and NMR spectroscopy (Temeriusz et al., 2005).
Scientific Research Applications
Improved Chromogenic Substrate for β-Galactosidase : This compound is used as a sensitive chromogenic substrate for β-galactosidase. It offers enhanced sensitivity compared to other substrates, making it valuable in enzyme immunoassays where β-galactosidase is used as a label (Hwang & Scott, 1993).
PET Imaging of LacZ Gene Expression : Derivatives of 2-chloro-4-nitrophenyl-beta-D-galactopyranoside have been explored as potential probes for visualizing LacZ gene expression using positron emission tomography (PET), though further modifications may be necessary for improved imaging (Celen et al., 2008).
Water Contamination Testing : It's used in combination with other compounds for the rapid and simultaneous enumeration of total coliforms and E. coli in water samples, enhancing the efficacy of detection methods (Manafi & Kneifel, 1989).
Enzymatic Assay Improvement : A far-red-shifted fluorescent substrate derived from this compound has been developed for β-galactosidase activity assays, providing a higher signal-to-background ratio compared to traditional colorimetric substrates (Gong et al., 2009).
Study of Protein Binding and Transport : 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside has been used to study the binding and transport properties of the lac carrier protein in Escherichia coli, aiding in the understanding of molecular transport mechanisms (Kaczorowski et al., 1980).
Investigation of Enzyme Kinetics : This compound is also used to study enzyme kinetics, such as the investigation of proton transfer during catalysis by Escherichia coli β-galactosidase (Selwood & Sinnott, 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432385 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
CAS RN |
123706-60-5 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)



![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)



